![molecular formula C19H19BrN2O3 B2374572 8-bromo-10-methoxy-2-methyl-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899986-86-8](/img/structure/B2374572.png)
8-bromo-10-methoxy-2-methyl-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
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Description
8-bromo-10-methoxy-2-methyl-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C19H19BrN2O3 and its molecular weight is 403.276. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Properties
The compound’s unique structure suggests potential antimicrobial activity. Researchers have investigated its effects against various bacterial and fungal species using the disc diffusion technique . Further studies could explore its mechanism of action and potential clinical applications.
Cytotoxicity Assessment in Cancer Cells
The compound’s methoxy and bromo substituents may influence its cytotoxicity. In vitro studies using the MTT technique have evaluated its impact on human liver carcinoma (Hep-G2) and breast cancer (MCF-7) cell lines . Investigating its selectivity, dose-response curves, and potential synergies with other anticancer agents could provide valuable insights.
Hydromethylation Reactions
Considering the presence of both a methoxy and a bromo group, this compound could participate in hydromethylation reactions. Researchers have applied similar sequences to related compounds, such as methoxy-protected Δ8-THC and cholesterol . Exploring its reactivity with various hydride sources could lead to novel synthetic methodologies.
Total Synthesis of Natural Products
The compound’s intricate structure resembles complex natural products. Protodeboronation reactions have been employed in formal total syntheses of molecules like δ-®-coniceine and indolizidine 209B . Investigating its reactivity with boron ate complexes and its potential as a versatile building block could inspire new synthetic routes.
properties
IUPAC Name |
4-bromo-6-methoxy-9-methyl-10-(2-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c1-11-6-4-5-7-15(11)22-18(23)21-14-10-19(22,2)25-17-13(14)8-12(20)9-16(17)24-3/h4-9,14H,10H2,1-3H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIQTZRYGDNSEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)NC3CC2(OC4=C3C=C(C=C4OC)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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